3(2H)-Pyridazinone, 6-(aminomethyl)-
Overview
Description
3(2H)-Pyridazinone, 6-(aminomethyl)- is a heterocyclic compound that features a pyridazinone ring with an aminomethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 6-(aminomethyl)- typically involves the reaction of pyridazinone derivatives with aminomethylating agents. One common method is the reaction of 3(2H)-pyridazinone with formaldehyde and ammonia or primary amines under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or water, and the temperature is usually maintained between 50-100°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(aminomethyl)- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as Lewis acids can also enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 6-(aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyridazinone derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Halides, electrophiles; reactions can be conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at varying temperatures depending on the reactivity of the electrophile.
Major Products Formed
Oxidation: N-oxides of 3(2H)-Pyridazinone, 6-(aminomethyl)-
Reduction: Reduced pyridazinone derivatives
Substitution: Substituted aminomethyl-pyridazinone derivatives
Scientific Research Applications
3(2H)-Pyridazinone, 6-(aminomethyl)- has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 6-(aminomethyl)- depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 6-(methyl)-
- 3(2H)-Pyridazinone, 6-(ethyl)-
- 3(2H)-Pyridazinone, 6-(hydroxymethyl)-
Uniqueness
3(2H)-Pyridazinone, 6-(aminomethyl)- is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The aminomethyl group can participate in a wider range of chemical reactions and form stronger interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(aminomethyl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-3-4-1-2-5(9)8-7-4/h1-2H,3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZLIGMQLGJAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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